molecular formula C19H23ClN2OS B1681298 Thiazesim hydrochloride CAS No. 3122-01-8

Thiazesim hydrochloride

Cat. No.: B1681298
CAS No.: 3122-01-8
M. Wt: 362.9 g/mol
InChI Key: IUZXQGCIJLIGLS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazesim Hydrochloride involves the reaction of 2-aminobenzophenone with 2-chloro-N,N-dimethylethylamine to form the intermediate compound. This intermediate is then cyclized to produce Thiazesim, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is typically crystallized from acetonitrile, with a melting point of 222-224°C .

Chemical Reactions Analysis

Types of Reactions: Thiazesim Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

CAS No.

3122-01-8

Molecular Formula

C19H23ClN2OS

Molecular Weight

362.9 g/mol

IUPAC Name

5-[2-(dimethylamino)ethyl]-2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride

InChI

InChI=1S/C19H22N2OS.ClH/c1-20(2)12-13-21-16-10-6-7-11-17(16)23-18(14-19(21)22)15-8-4-3-5-9-15;/h3-11,18H,12-14H2,1-2H3;1H

InChI Key

IUZXQGCIJLIGLS-UHFFFAOYSA-N

SMILES

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl

Canonical SMILES

CN(C)CCN1C(=O)CC(SC2=CC=CC=C21)C3=CC=CC=C3.Cl

Appearance

Solid powder

3122-01-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

5845-26-1 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SQ 10,496
thiazesim
thiazesim monohydrochloride
thiazesim monohydrochloride, (+)-isomer
thiazesim monohydrochloride, (+-)-isomer
thiazesim monohydrochloride, (-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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